Cas no 860343-95-9 (Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate)

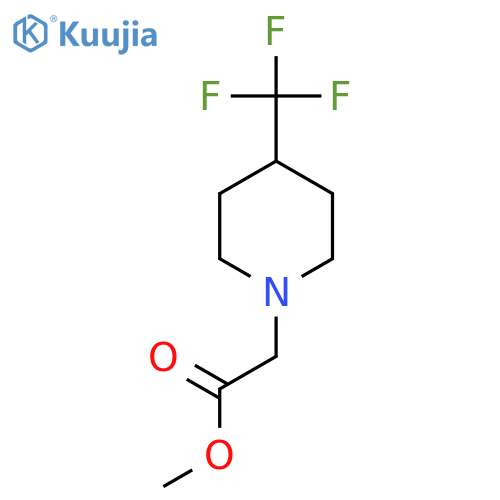

860343-95-9 structure

商品名:Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

CAS番号:860343-95-9

MF:C9H14F3NO2

メガワット:225.208173274994

MDL:MFCD09865019

CID:1027314

PubChem ID:42544309

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

- Methyl 2-[4-(trifluoromethyl)piperidino]acetate

- CS-0456508

- SCHEMBL1474392

- methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate

- Methyl2-(4-(trifluoromethyl)piperidin-1-yl)acetate

- CHEMBL3450809

- LB-0730

- Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate

- SB44091

- J-521831

- (4-trifluoromethylpiperidin-1-yl)acetic acid methyl ester

- DTXSID70654716

- AKOS005073330

- MFCD09865019

- 1-Piperidineacetic acid, 4-(trifluoromethyl)-, methyl ester

- 860343-95-9

-

- MDL: MFCD09865019

- インチ: InChI=1S/C9H14F3NO2/c1-15-8(14)6-13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3

- InChIKey: LYTGRAPHPAHXSU-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CN1CCC(CC1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 225.09766318g/mol

- どういたいしつりょう: 225.09766318g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.5Ų

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB339675-1 g |

Methyl 2-[4-(trifluoromethyl)piperidino]acetate, 95%; . |

860343-95-9 | 95% | 1g |

€315.00 | 2023-04-26 | |

| Key Organics Ltd | LB-0730-10MG |

methyl 2-[4-(trifluoromethyl)piperidino]acetate |

860343-95-9 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB339675-1g |

Methyl 2-[4-(trifluoromethyl)piperidino]acetate, 95%; . |

860343-95-9 | 95% | 1g |

€315.00 | 2025-02-14 | |

| Alichem | A129006632-1g |

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate |

860343-95-9 | 95% | 1g |

$400.00 | 2023-08-31 | |

| Apollo Scientific | PC3177-500mg |

Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate |

860343-95-9 | 500mg |

£147.00 | 2025-02-21 | ||

| abcr | AB339675-500mg |

Methyl 2-[4-(trifluoromethyl)piperidino]acetate, 95%; . |

860343-95-9 | 95% | 500mg |

€215.40 | 2025-02-14 | |

| Crysdot LLC | CD11042799-5g |

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate |

860343-95-9 | 95+% | 5g |

$677 | 2024-07-18 | |

| A2B Chem LLC | AI57584-10mg |

1-Piperidineacetic acid, 4-(trifluoromethyl)-, methyl ester |

860343-95-9 | >95% | 10mg |

$240.00 | 2024-04-19 | |

| A2B Chem LLC | AI57584-500mg |

1-Piperidineacetic acid, 4-(trifluoromethyl)-, methyl ester |

860343-95-9 | >95% | 500mg |

$302.00 | 2024-04-19 | |

| Key Organics Ltd | LB-0730-0.5G |

methyl 2-[4-(trifluoromethyl)piperidino]acetate |

860343-95-9 | >95% | 0.5g |

£105.00 | 2025-02-09 |

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

860343-95-9 (Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1189426-16-1(Sulfadiazine-13C6)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:860343-95-9)Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

清らかである:99%

はかる:1g

価格 ($):187.0